N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 1-methyl-6-oxo-1,6-dihydropyridazine core linked to a 3,4-difluorophenyl group via a carboxamide bridge. The fluorine substituents on the phenyl ring enhance electronegativity and influence molecular interactions, while the methyl group on the pyridazine ring may modulate conformational stability and metabolic resistance.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNPJMQUGERCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
The target molecule combines a 1,6-dihydropyridazine core with a 3-carboxamide substituent and a 1-methyl group. The N-(3,4-difluorophenyl) moiety introduces steric and electronic complexity, necessitating precise regioselective synthesis. Key challenges include:
Retrosynthetic Analysis and Precursor Selection
Core Ring Construction
The 1,6-dihydropyridazine ring is typically assembled via cyclocondensation reactions. Patent WO2017202816A1 demonstrates that 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamides can be synthesized from α,β-unsaturated ketones and hydrazines. Adapting this approach, the 1-methyl-6-oxo-1,6-dihydropyridazine core may derive from:
$$
\text{Methylmalonyl chloride} + \text{Hydrazine derivative} \rightarrow \text{1-Methyl-3-carboxy-6-oxo-1,6-dihydropyridazine}
$$
Subsequent amidation introduces the 3,4-difluorophenyl group.
Carboxamide Formation
Chinese Patent CN109863140B outlines carboxamide synthesis via coupling reactions between pyridazine carboxylic acids and amines using activating agents like HATU or EDCI. For the target compound:
$$
\text{1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid} + \text{3,4-Difluoroaniline} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$
Yields in analogous reactions range from 45–72%, depending on solvent polarity and temperature.
Detailed Synthetic Pathways
Pathway A: Stepwise Assembly
Synthesis of 1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid
- Cyclization : React methylmalonyl chloride with tert-butyl carbazate in THF at −10°C to form tert-butyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate .
- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane to yield the free carboxylic acid (85% yield).
Amide Coupling
- Activate the carboxylic acid with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF.
- Add 3,4-difluoroaniline (1.5 eq) and stir at 25°C for 12 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product (68% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 hours | |
| Yield | 68% | |
| Purity (HPLC) | 98.2% |
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may promote hydrolysis of the dihydropyridazine ring. Mixed solvents (e.g., THF/H2O) balance reactivity and stability.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to two close analogs identified in literature (Table 1):
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (369404-26-2): Lacks the pyridazine methyl group and features electron-donating 3,4-dimethylphenyl substituents .
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (923153-24-6): Contains a 1-methyl pyridazine core and 3,4-dimethoxyphenyl group, introducing bulkier, polar methoxy substituents .
Table 1: Structural Comparison
Hypothesized Structure-Activity Relationships (SAR)
- Electron-Withdrawing vs. In contrast, the dimethylphenyl analog (369404-26-2) may exhibit higher lipophilicity, favoring membrane permeability but reducing target specificity .
- Steric and Polar Effects : The dimethoxyphenyl analog (923153-24-6) introduces steric hindrance and polar methoxy groups, which could improve solubility but reduce metabolic stability due to increased susceptibility to oxidative demethylation .
Pharmacokinetic and Physicochemical Implications
- LogP and Solubility : The difluorophenyl group in the target compound balances moderate lipophilicity (predicted LogP ~2.5) with aqueous solubility, whereas the dimethoxyphenyl analog may have higher solubility but lower LogP (~1.8) due to polar groups.
- Metabolic Stability : Fluorine atoms in the target compound may reduce cytochrome P450-mediated metabolism, contrasting with the dimethoxy analog’s vulnerability to demethylation .
Biological Activity
N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyridazine core with a carboxamide functional group and difluorophenyl substituents. Its molecular formula is and it has a molecular weight of approximately 449.45 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridazine have been shown to induce apoptosis in various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | IC50 (µM) | Target Enzyme | Cell Line |
|---|---|---|---|
| N-(3,4-difluorophenyl)-... | 0.36 | CDK2 | HeLa |
| Another Pyridazine Derivative | 1.8 | CDK9 | HCT116 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Research indicates that it can act as an inhibitor for several kinases involved in cancer progression. The structure–activity relationship (SAR) studies suggest that modifications to the pyridazine ring can enhance its inhibitory potency.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| N-(3,4-difluorophenyl)-... | CDK2 | 0.36 |
| N-(3,4-difluorophenyl)-... | CDK9 | 1.8 |
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazine and assessed their cytotoxic effects on tumor cell lines. The results demonstrated that this compound exhibited superior activity compared to standard chemotherapeutics like bleomycin .
Study on Enzyme Inhibition
Another research effort focused on the inhibition of CDK2 and CDK9 by various pyridazine derivatives. The study found that the introduction of specific substituents significantly increased the selectivity and potency against these kinases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core via cyclization of α,β-unsaturated carbonyl precursors. Substitution reactions introduce the 3,4-difluorophenyl and methyl groups. Key steps include:
- Cyclization : Use of hydrazine derivatives under reflux in ethanol or THF to form the pyridazine ring .
- Substitution : Nucleophilic aromatic substitution (SNAr) with 3,4-difluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH, solvent polarity, and temperature to minimize by-products (e.g., over-alkylation or ring-opening).
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves the 3D structure, including dihedral angles between the pyridazine ring and substituents .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry and detects rotational isomers. NOESY experiments verify spatial proximity of substituents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with scintillation counting .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Replicate assays with varying concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
- Solubility Adjustments : Optimize DMSO concentration or use surfactants (e.g., Pluronic F-68) to mitigate aggregation artifacts .
Q. What experimental strategies elucidate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer : Employ a combination of:
- Kinetic Studies : Measure Michaelis-Menten parameters under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Mutagenesis : Introduce point mutations in the enzyme’s active site (e.g., Ala-scanning) to identify critical binding residues .
- Thermal Shift Assays : Monitor changes in protein melting temperature (ΔTₘ) upon ligand binding to infer stabilization effects .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Integrate:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in target vs. off-target proteins (e.g., COX-2 vs. COX-1) .
- QSAR Models : Train regression models on IC₅₀ data for analogs to correlate substituent properties (e.g., Hammett σ, logP) with activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability and identify key hydrogen bonds/π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
